tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
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Overview
Description
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amine and alcohol precursors, followed by carbamate formation using tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
In medicine, tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-N-[2-(4-hydroxyphenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
- tert-Butyl ®-N-[2-(4-methoxyphenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
Uniqueness
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is unique due to the presence of both an amino group and a hydroxy group, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it more versatile compared to similar compounds that may lack one of these groups.
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3 |
InChI Key |
CBVMLUHTBIZQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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